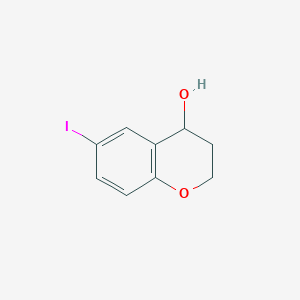

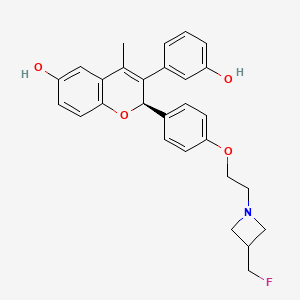

6-Iodochroman-4-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Enantioselective Synthesis

The study by Şahin (2020) in "Chirality" discusses the synthesis of enantiopure (S)-6-chlorochroman-4-ol, a molecule structurally similar to 6-Iodochroman-4-ol, using whole-cell Lactobacillus paracasei as a biocatalyst. This research highlights the potential of using biocatalysts for producing chiral precursors for drug synthesis and other industrial applications, emphasizing the environmental benefits of such methods (Şahin, 2020).

2. Radiolabeling in Medical Imaging

Flanagan et al. (1986) in the "Journal of nuclear medicine" explored the radiolabeling of iodine-125 and iodine-131-6-iodocholest-5-en-3 beta-ol, derived from 6-chloromercuricholest-5-en-3 beta-ol. This study is significant for understanding the synthesis and application of iodinated compounds in medical imaging, showing their potential in tracking tissue distribution in biological systems (Flanagan et al., 1986).

3. Structural and Solid-State Properties

Research by Mitsumi et al. (2009) in "Inorganic Chemistry" on MMX mixed-valence chains, including [Ni(II/III)2(RCS2)4I], provides insights into the structural and solid-state properties of compounds containing iodine. This study reveals valuable information about the electronic and magnetic characteristics of such materials, which can be crucial for their application in various technological fields (Mitsumi et al., 2009).

4. Synthesis of Substituted Iodocoumarins

The synthesis of various substituted iodocoumarins, as described by Reddy et al. (2013) in "The Journal of organic chemistry", showcases the chemical versatility of iodine-containing compounds like 6-Iodochroman-4-ol. Their work underlines the ease and efficiency of synthesizing these compounds, which can be crucial for their use in chemical research and industrial applications (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

6-iodo-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPEHPJCBJNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodochroman-4-ol | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)

![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)

amine hydrobromide](/img/no-structure.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)